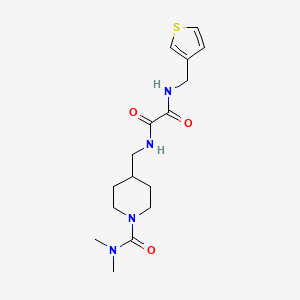

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide

Description

This oxalamide derivative features a dimethylcarbamoyl-substituted piperidine moiety at the N1 position and a thiophen-3-ylmethyl group at N2. Though direct data for this compound are absent in the provided evidence, structural analogs in the oxalamide class highlight its likely physicochemical and pharmacological properties.

Properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(thiophen-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c1-19(2)16(23)20-6-3-12(4-7-20)9-17-14(21)15(22)18-10-13-5-8-24-11-13/h5,8,11-12H,3-4,6-7,9-10H2,1-2H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHRZXLCGUIGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring. The piperidine ring is first reacted with dimethylcarbamic acid chloride to introduce the dimethylcarbamoyl group. Subsequently, the thiophen-3-ylmethyl group is introduced through a nucleophilic substitution reaction with thiophen-3-ylmethylamine. Finally, the oxalamide moiety is formed by reacting the intermediate with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

This compound has shown promise in various scientific research applications, including:

Chemistry: Used as a building block in organic synthesis.

Biology: Investigated for its potential biological activity, such as enzyme inhibition.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors that modulate biological processes.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

The evidence highlights oxalamides targeting HIV entry inhibition, with substituents influencing potency and selectivity:

Key Observations :

Antimicrobial and Flavoring Agents

Oxalamides with cyclic imide or aromatic substituents show diverse applications:

Key Observations :

- Metabolic Stability : Unlike flavoring oxalamides (e.g., S336), antiviral analogs may prioritize target engagement over rapid hepatic clearance. The dimethylcarbamoyl group in the target compound could reduce amide hydrolysis, akin to S336’s resistance to metabolic breakdown .

- 16.101) exhibit extreme safety margins (>500 million), suggesting oxalamides are generally low-risk when substituents avoid reactive groups .

Physicochemical and Pharmacokinetic Trends

- Purity and Isomerism : Single-isomer oxalamides (e.g., Compound 11: 44% yield, 95% purity) are preferred for reproducibility, while stereoisomeric mixtures (e.g., Compound 9: 55% yield, 1:1 ratio) complicate characterization .

- Solubility : Piperidine derivatives (e.g., Compound 13) show improved solubility in polar solvents due to acetylated amines, a feature shared with the dimethylcarbamoyl group in the target compound .

Biological Activity

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(thiophen-3-ylmethyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxalamide class, known for diverse pharmacological properties, including antimicrobial and antiviral effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 352.45 g/mol. The compound features a piperidine ring, a thiophene moiety, and an oxalamide group, which contribute to its unique chemical properties and biological reactivity.

The mechanism of action for this compound involves its interaction with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or proteins involved in disease processes. For instance, compounds with similar structures have shown potential as inhibitors of bacterial DNA gyrase and HIV entry by blocking the gp120-CD4 interaction, indicating that this compound could exhibit similar inhibitory effects .

Antimicrobial Activity

Research indicates that oxalamides can possess significant antibacterial properties. For example, derivatives with piperidine structures have been reported to inhibit bacterial growth effectively. The specific activity of this compound against various bacterial strains remains to be fully characterized but is anticipated based on structural analogs .

Antiviral Activity

In studies focusing on HIV, compounds similar to this compound have demonstrated potent inhibitory activity against HIV entry into host cells. These compounds were shown to block the interaction between the viral envelope glycoprotein gp120 and the CD4 receptor on T-cells, which is critical for viral entry . This suggests that our compound may also exhibit antiviral properties.

Case Study 1: HIV Entry Inhibition

A systematic study on oxalamides identified several analogs that effectively inhibited HIV entry at low micromolar concentrations. The lead compounds blocked the gp120-CD4 interaction without affecting reverse transcriptase or integrase activities, indicating a targeted mechanism of action .

Case Study 2: Antibacterial Activity

Another study highlighted piperidine derivatives as potential antibacterial agents against resistant strains of bacteria. The structural characteristics of these compounds were linked to their efficacy in inhibiting bacterial growth, supporting the hypothesis that this compound could yield similar results .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.